Cas no 147698-05-3 ((S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate)

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. Its key advantages include high stereochemical purity, ensured by the (S)-configuration, and the presence of tert-butyl and Boc (tert-butoxycarbonyl) protecting groups, which enhance stability and facilitate selective deprotection during multi-step syntheses. The compound’s bifunctional ester groups enable versatile reactivity, making it valuable for constructing complex molecular frameworks. Its robust synthetic utility and compatibility with a range of reaction conditions make it a preferred choice for researchers developing peptidomimetics, amino acid derivatives, and other fine chemicals requiring precise stereocontrol.
(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate structure
147698-05-3 structure
Product Name:(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate
CAS No:147698-05-3
MF:C16H29NO6
MW:331.404565572739
CID:1318939
PubChem ID:10019600
Update Time:2025-11-02

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate Chemical and Physical Properties

Names and Identifiers

    • Hexanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl) 6-methyl ester, (2S)-
    • (S)-1-tert-Butyl6-methyl2-((tert-butoxycarbonyl)amino)hexanedioate
    • 147698-05-3
    • SCHEMBL13069088
    • (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate
    • Inchi: 1S/C16H29NO6/c1-15(2,3)22-13(19)11(9-8-10-12(18)21-7)17-14(20)23-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)/t11-/m0/s1
    • InChI Key: JJZNWLBSVXJGBT-NSHDSACASA-N
    • SMILES: O(C([C@H](CCCC(=O)OC)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 331.19957
  • Monoisotopic Mass: 331.19948764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 11
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 90.9Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 415.2±35.0 °C at 760 mmHg
  • Flash Point: 204.9±25.9 °C
  • PSA: 90.93
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate

Comprehensive Guide to (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate (CAS No. 147698-05-3)

(S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate (CAS No. 147698-05-3) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. This ester derivative, featuring a tert-butoxycarbonyl (Boc) protecting group, plays a critical role in peptide synthesis and drug development. Researchers value its stability and versatility, making it a key intermediate in the production of bioactive molecules.

The compound's unique structure includes a hexanedioate backbone with a methyl group at the 6-position and a Boc-protected amino group at the 2-position. This configuration ensures high selectivity in asymmetric synthesis, a hot topic in modern medicinal chemistry. With the growing demand for enantiomerically pure drugs, (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate has gained significant attention in both academic and industrial settings.

One of the most searched questions about this compound relates to its synthetic applications. Scientists frequently inquire about its use in constructing complex molecular architectures, particularly in the development of protease inhibitors and other therapeutic agents. The Boc group offers excellent protection for the amino functionality during multi-step syntheses, a feature highly valued in current drug discovery pipelines.

Recent advancements in green chemistry have also put (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate in the spotlight. Researchers are exploring more sustainable methods for its production, aligning with the pharmaceutical industry's push toward environmentally friendly processes. This aligns perfectly with the increasing number of searches for "green synthesis of protected amino acid derivatives."

The compound's physical properties make it particularly useful in laboratory settings. With moderate solubility in common organic solvents and excellent stability under standard storage conditions, CAS No. 147698-05-3 has become a workhorse reagent for many synthetic chemists. Its melting point and spectral characteristics (NMR, IR) are well-documented, providing valuable references for quality control in research and production.

In the context of current trends, the COVID-19 pandemic has accelerated interest in peptide-based therapeutics, where compounds like (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate play crucial roles. This connection to cutting-edge medical research makes the compound particularly relevant in today's scientific landscape, as evidenced by rising search volumes for "Boc-protected amino acid derivatives in antiviral drug development."

Quality control is another frequently searched aspect regarding this chemical. Analytical methods for determining the enantiomeric purity of (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate are crucial, especially when used in pharmaceutical applications. HPLC and chiral column techniques are commonly employed to ensure the compound meets the strict standards required for medicinal chemistry applications.

The market for chiral building blocks like CAS No. 147698-05-3 continues to grow, driven by the pharmaceutical industry's need for enantiomerically pure intermediates. Recent market analyses show increasing demand for such specialized compounds, particularly in North America and Asia-Pacific regions where drug discovery activities are intensifying.

Storage and handling of (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate are common concerns among first-time users. While the compound is generally stable, proper storage at controlled temperatures and protection from moisture are recommended to maintain its integrity over extended periods. These practical considerations are frequently searched by laboratory technicians and researchers.

Looking to the future, (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate is poised to maintain its importance in synthetic chemistry. As drug discovery becomes increasingly complex and the demand for targeted therapies grows, the need for high-quality, specialized building blocks like this compound will only increase. Its versatility and reliability ensure its continued relevance in both academic and industrial research settings.

For researchers interested in the latest developments, numerous recent publications have explored novel applications of CAS No. 147698-05-3 in asymmetric synthesis and medicinal chemistry. These studies highlight the compound's potential in developing new therapeutic agents and its role in advancing synthetic methodologies.

In conclusion, (S)-1-tert-Butyl 6-methyl 2-((tert-butoxycarbonyl)amino)hexanedioate represents a valuable tool in modern chemical research. Its unique properties and wide-ranging applications make it an essential component in the toolkit of synthetic chemists working across various domains of drug discovery and development.

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